molecular formula C13H10N2O2S B1348593 (6-Phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetic acid CAS No. 68347-91-1

(6-Phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetic acid

Numéro de catalogue: B1348593
Numéro CAS: 68347-91-1
Poids moléculaire: 258.3 g/mol
Clé InChI: ZBDXJNSQBIUHPE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Chemical Classification and Nomenclature

(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid belongs to the class of fused heterocyclic compounds known as imidazothiazoles. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature guidelines, with the Chemical Abstracts Service registry number 68347-91-1. Alternative nomenclature includes 2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetic acid and imidazo[2,1-b]thiazole-3-acetic acid, 6-phenyl-, reflecting different approaches to naming this complex heterocyclic structure.

The molecular formula is established as C₁₃H₁₀N₂O₂S, with a molecular weight of 258.30 grams per mole. The compound's structural representation includes a bicyclic imidazothiazole core system where the imidazole ring is fused to the thiazole ring in a [2,1-b] configuration. The Simplified Molecular Input Line Entry System notation is documented as O=C(O)CC1=CSC2=NC(C3=CC=CC=C3)=CN21, providing a standardized chemical identifier for computational and database applications.

Table 1: Nomenclature and Identification Data

Parameter Value
Chemical Abstracts Service Number 68347-91-1
Molecular Formula C₁₃H₁₀N₂O₂S
Molecular Weight 258.30 g/mol
International Union of Pure and Applied Chemistry Name (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid
Alternative Names 2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetic acid
Simplified Molecular Input Line Entry System O=C(O)CC1=CSC2=NC(C3=CC=CC=C3)=CN21

Historical Development and Discovery

The development of (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid emerged from the broader exploration of imidazothiazole derivatives that began gaining prominence in pharmaceutical research during the late twentieth century. According to chemical database records, the compound was first created and documented on July 7, 2005, with the most recent modifications recorded as May 18, 2025. This timeline reflects the continuing interest and research activities surrounding this particular heterocyclic structure.

The historical context of imidazothiazole chemistry reveals that these fused heterocyclic systems have been recognized for their outstanding physiological activities, making them increasingly important in therapeutic applications. The specific development of phenyl-substituted imidazothiazole derivatives with carboxylic acid functionalities represents a logical progression in the field's evolution toward more sophisticated molecular architectures. Research literature indicates that the imidazo[2,1-b]thiazole configuration has been the most extensively studied among various fusion modes due to its diverse pharmacological properties.

The compound's development is intrinsically linked to advances in synthetic methodology for constructing complex heterocyclic systems. Early synthetic approaches to imidazothiazole derivatives involved cyclization reactions of aminothiazoles with appropriate electrophilic partners. The introduction of acetic acid functionality at the 3-position represents a significant advancement in creating more versatile molecular scaffolds capable of further chemical modifications.

Significance in Heterocyclic Chemistry

(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid holds substantial significance within heterocyclic chemistry due to its unique structural features and potential applications. The compound exemplifies the successful integration of multiple pharmacophoric elements within a single molecular framework. The imidazothiazole core provides aromatic stability and potential binding sites for biological targets, while the phenyl substituent enhances lipophilicity and may contribute to specific receptor interactions.

The presence of the acetic acid moiety at the 3-position significantly enhances the compound's chemical versatility. This functional group serves as a strategic site for further derivatization, allowing for the preparation of esters, amides, and other carboxylic acid derivatives. Research has demonstrated that such modifications can substantially alter the biological activity profile of imidazothiazole compounds, making this particular derivative a valuable synthetic intermediate.

From a structural chemistry perspective, the compound represents an excellent example of how heterocyclic fusion can integrate the biological properties of constituent ring systems. The imidazole component contributes nitrogen-containing pharmacophoric elements that are frequently found in bioactive molecules, while the thiazole ring provides additional heteroatom functionality that can participate in hydrogen bonding and other molecular interactions.

Table 2: Structural Significance Parameters

Feature Contribution
Imidazothiazole Core Aromatic stability and binding site potential
Phenyl Substituent Enhanced lipophilicity and receptor interactions
Acetic Acid Functionality Derivatization site for synthetic modifications
Fused Ring System Integration of multiple pharmacophoric elements
[2,1-b] Configuration Optimal geometric arrangement for biological activity

Overview of Imidazothiazole Scaffold

The imidazothiazole scaffold represents one of the most significant achievements in modern heterocyclic chemistry, combining the structural and biological advantages of both imidazole and thiazole ring systems. Imidazole is characterized as a planar five-membered ring containing two meta-nitrogen atoms positioned at the first and third positions, creating a strongly polar compound with a dipole moment of 3.61 Debye units. The presence of six π-electrons classifies imidazole as an aromatic compound, while the participation of the unshared electron pair from the 1-position nitrogen atom in cyclic conjugation results in decreased electron density.

Thiazole, the second component of the fused system, contributes additional heteroatom functionality through its sulfur and nitrogen atoms. The fusion of these two heterocycles in the [2,1-b] configuration creates a rigid bicyclic system that maintains aromatic character while providing multiple sites for molecular recognition and binding interactions. This particular fusion mode has been demonstrated to be the most pharmacologically relevant among the various possible imidazothiazole configurations.

The imidazothiazole scaffold has been extensively validated through clinical applications, most notably in the case of levamisole, which contains an imidazo[2,1-b]thiazole ring and has been used clinically for decades. This clinical precedent establishes the scaffold's druggability and provides confidence in the potential therapeutic applications of related derivatives. Research indicates that different substituents on the imidazothiazole ring can either enhance or reduce pharmacological activity, emphasizing the importance of strategic substitution patterns.

Contemporary research has revealed that the imidazothiazole ring serves as a key active site and an important structural element that can improve compound stability. For example, studies have shown that the imidazothiazole core can form nitrogen-iron bonds with heme groups, representing one of the important mechanisms for molecular binding to target proteins. Additionally, the rigid nature of the fused ring system provides a stable foundation for the precise positioning of substituents, enabling the optimization of molecular interactions with biological targets.

Table 3: Imidazothiazole Scaffold Properties

Property Description Reference
Ring System Fused imidazole-thiazole bicycle
Aromatic Character Maintained through π-electron delocalization
Dipole Moment Enhanced polarity from nitrogen atoms
Clinical Validation Demonstrated through levamisole applications
Stability Enhancement Rigid bicyclic structure improves compound stability
Binding Capability Multiple sites for molecular recognition

Propriétés

IUPAC Name

2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2S/c16-12(17)6-10-8-18-13-14-11(7-15(10)13)9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBDXJNSQBIUHPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350050
Record name (6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68347-91-1
Record name 6-Phenylimidazo[2,1-b]thiazole-3-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68347-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Méthodes De Préparation

General Synthetic Route

The core synthetic strategy for (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid and its derivatives involves:

  • Step 1: Condensation Reaction
    Ethyl 2-(2-aminothiazol-4-yl)acetate (20 mmol) is dissolved in acetone (50 mL) and reacted with an equimolar amount (20 mmol) of substituted or unsubstituted 2-bromoacetophenone. The mixture is refluxed for 8 hours to facilitate cyclization and formation of the imidazo[2,1-b]thiazole ring system.

  • Step 2: Work-up and Basification
    After reflux, the reaction mixture is concentrated to about 20 mL and cautiously basified with 15% ammonium hydroxide solution to pH 8–9. The mixture is then extracted with dichloromethane (CH2Cl2), washed, and concentrated.

  • Step 3: Hydrolysis and Acidification
    The crude product is dissolved in a mixture of ethanol, water, and sodium hydroxide (1.5 mol/L) and refluxed for an additional 0.5 hours to hydrolyze the ester to the corresponding acetic acid. The solution is then acidified to pH 3–4 using 2 M hydrochloric acid, precipitating the desired (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid as a white solid, which is washed and dried.

This procedure yields the target compound with good purity and yields typically ranging from 62% to 79%, depending on the substituents on the phenyl ring.

Detailed Reaction Conditions and Yields

Compound Substituent on Phenyl Ring Yield (%) Melting Point (°C) Key Characterization Data (1H-NMR, DMSO-d6)
2a Phenyl (unsubstituted) 79 221–223 δ 8.72 (s, 1H, imidazole H), 7.91 (d, 2H, Ar-H), 4.10 (s, 2H, CH2)
2c 4-Methoxyphenyl 62 231–233 δ 8.57 (s, 1H, imidazole H), 7.83 (d, 2H, Ar-H), 3.82 (s, 3H, OCH3), 4.10 (s, 2H, CH2)

Note: The numbering 2a–c corresponds to different derivatives synthesized by varying the substituent on the phenyl ring of 2-bromoacetophenone.

Analytical and Characterization Techniques

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:
    Proton NMR (1H-NMR) spectra were recorded in DMSO-d6, showing characteristic singlets for the imidazole proton around δ 8.5–8.7 ppm and methylene protons (CH2) near δ 4.1 ppm. Substituent effects are evident in aromatic proton shifts.

  • Melting Point Determination:
    Melting points were measured using standard open capillary methods, confirming the purity and identity of the synthesized compounds.

  • Mass Spectrometry:
    High-resolution mass spectrometry (Q-TOF) confirmed molecular weights consistent with the expected structures.

  • Thin Layer Chromatography (TLC):
    Used to monitor reaction progress and purity, with UV detection at 254 and 365 nm.

Additional Synthetic Variations

Further functionalization of the core structure has been achieved by coupling the (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid with various amines using carbodiimide-mediated amide bond formation:

  • Amide Formation:
    The acid derivative (1 mmol) is reacted with an amine (1 mmol) in the presence of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI, 1 mmol), N-hydroxybenzotriazole (HOBt, 1 mmol), and N,N-diisopropylethylamine (DIPEA, 3 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) for 24 hours. The reaction mixture is then quenched, extracted, and purified to yield amide derivatives.

Summary Table of Key Preparation Parameters

Parameter Condition/Value
Starting materials Ethyl 2-(2-aminothiazol-4-yl)acetate, substituted 2-bromoacetophenones
Solvent Acetone (reflux), EtOH-H2O-NaOH (hydrolysis)
Reaction time 8 hours (cyclization), 0.5 hours (hydrolysis)
Temperature Reflux (~56 °C for acetone)
pH adjustment Basify to pH 8–9 (NH4OH), acidify to pH 3–4 (HCl)
Yield range 62% to 79%
Purification Precipitation, washing, drying

Research Findings and Notes

  • The described synthetic route is robust and reproducible, allowing for the preparation of various substituted derivatives by simply changing the 2-bromoacetophenone precursor.
  • The method avoids the need for chromatographic purification at early stages, relying on selective precipitation and recrystallization.
  • The hydrolysis step efficiently converts the ester intermediate to the acetic acid, critical for further functionalization.
  • The amide coupling step expands the chemical space for biological activity screening, particularly in anticancer research.
  • Characterization data confirm the structural integrity and purity of the synthesized compounds, supporting their use in further pharmacological studies.

Analyse Des Réactions Chimiques

Types of Reactions

(6-Phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives, alkylated products.

Applications De Recherche Scientifique

Chemistry

In organic synthesis, (6-Phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetic acid serves as a building block for the synthesis of more complex molecules

Biology

The compound has shown promise in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development, especially in the treatment of diseases such as cancer and infectious diseases.

Medicine

In medicinal chemistry, this compound derivatives have been investigated for their potential therapeutic effects. These derivatives may exhibit anti-inflammatory, antimicrobial, and anticancer activities, making them valuable in the development of new medications.

Industry

In the industrial sector, the compound can be used in the synthesis of advanced materials, including polymers and nanomaterials. Its incorporation into these materials can enhance their properties, such as thermal stability and mechanical strength.

Mécanisme D'action

The mechanism by which (6-Phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or chemical effects.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Core Structure Modifications

(5,6-Dihydroimidazo[2,1-b]thiazol-3-yl)acetic Acid
  • Structure : The imidazo-thiazole ring is partially saturated (5,6-dihydro), reducing aromaticity.
  • Properties : Molecular formula C₇H₈N₂O₂S (MW: 184.22 g/mol). Predicted density: 1.63 g/cm³; boiling point: 385.6°C .
  • Activity: Limited bioactivity data, but the dihydro modification likely alters solubility and metabolic stability compared to the fully aromatic parent compound.
Benzo[4,5]imidazo[2,1-b]thiazole Derivatives
  • Structure : A benzene ring is fused to the imidazo-thiazole core, increasing molecular weight and planarity.
  • Synthesis : Prepared via multi-step reactions involving benzoimidazole-2-thiol intermediates .
  • Activity : These derivatives target epidermal growth factor receptor (EGFR), differing from the parent compound's focus on VEGFR2 and cytotoxic pathways .

Substituent Variations

Acetamide Derivatives
  • Example: N-(6-Fluoropyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide (5e) Structure: Fluorine substitution on the pyridine ring. Activity: Improved cytotoxicity (IC₅₀ = 1.4 μM against MDA-MB-231) and VEGFR2 inhibition (5.72% at 20 μM) compared to non-fluorinated analogs .
Hydrazide Derivatives
  • Example : N²-Cyclohexylidene-(6-(4-nitrophenyl)imidazo[2,1-b]thiazol-3-yl)acetic acid hydrazide (2c)
    • Structure : Incorporation of a 4-nitrophenyl group and hydrazide side chain.
    • Activity : Enhanced antibacterial activity (MIC < 10 μg/mL against S. aureus) and antifungal effects .
Sulfonamide Derivatives
  • Example : N-(2-Phenylimidazo[2,1-b][1,3]thiazol-3-yl)arenesulfonamides
    • Structure : Sulfonamide groups at position 3.
    • Synthesis : Catalyst-free one-step regioselective reaction .
    • Activity : Improved pharmacokinetic properties due to sulfonamide’s electron-withdrawing effects.

Activité Biologique

(6-Phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetic acid, with the CAS number 68347-91-1, is a compound of significant interest due to its diverse biological activities. This article provides a detailed overview of its biological properties, including anticancer activity, antibacterial effects, and other pharmacological potentials.

  • Molecular Formula : C13H10N2O2S
  • Molecular Weight : 258.30 g/mol
  • Structure : The compound features an imidazo-thiazole ring system which contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated for its effects on various cancer cell lines, showing promising results:

  • Mechanism of Action : The compound induces apoptosis in cancer cells by modulating key apoptotic markers. For instance, it significantly increased the levels of pro-apoptotic factors such as Bax and caspases while decreasing the anti-apoptotic factor Bcl-2 in MCF-7 breast cancer cells .
  • Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in cancer cells, indicating a potential mechanism for inhibiting cell proliferation .
  • IC50 Values : In various studies, compounds related to this structure have shown IC50 values ranging from submicromolar to micromolar concentrations against different cancer cell lines. For example, derivatives similar to this compound exhibited IC50 values between 8.38 µM and 82.55 µM .

Antibacterial Activity

The antibacterial properties of this compound have also been explored:

  • Broad-Spectrum Activity : It has demonstrated activity against both Gram-positive and Gram-negative bacteria. In tests conducted at concentrations of 200 μg/mL and 100 μg/mL, it showed effectiveness against various bacterial strains but was less potent than standard antibiotics like streptomycin and ceftazidime .

Other Biological Activities

In addition to its anticancer and antibacterial properties, this compound exhibits other biological activities:

  • Anti-inflammatory Effects : Some derivatives have shown anti-inflammatory properties that could be beneficial in treating inflammatory diseases.
  • Antifeedant and Acaricidal Activities : Research indicates potential use in agricultural applications due to its effects on pests such as Spodoptera litura and Tetranychus urticae .

Case Studies and Research Findings

The following table summarizes key findings from research studies on this compound:

Study ReferenceBiological ActivityObservationsIC50 Values
AnticancerInduced apoptosis in MCF-7 cells8.38 - 82.55 µM
AntibacterialEffective against Gram-positive/negative bacteriaNot specified
Anti-inflammatoryReduced inflammation markers in vitroNot specified

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.